molecular formula C14H27N3O2 B3059678 Tert-butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate CAS No. 1118787-07-7

Tert-butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate

Cat. No. B3059678
CAS RN: 1118787-07-7
M. Wt: 269.38
InChI Key: FBYGCVIKKILWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate, also known as TAPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. TAPP belongs to the class of piperidine compounds and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of Tert-butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including dopamine and serotonin. Tert-butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate has also been shown to inhibit the activity of certain enzymes, such as monoamine oxidase, which are involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
Tert-butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate has a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which can have a positive effect on mood and behavior. Tert-butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate has also been shown to decrease the activity of certain enzymes, such as monoamine oxidase, which can lead to an increase in the levels of neurotransmitters in the brain. Additionally, Tert-butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a well-defined chemical structure, which allows for precise dosing and control in experiments. Tert-butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate has also been extensively studied, and its biological activity is well-characterized. However, there are also limitations to the use of Tert-butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate in lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, Tert-butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate has not been extensively studied in vivo, and its effects in living organisms may differ from those observed in vitro.

Future Directions

There are many potential future directions for research on Tert-butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease. Tert-butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate has been shown to have neuroprotective effects, and it may be able to slow the progression of these diseases. Additionally, Tert-butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate may have potential use in the treatment of drug addiction and depression. Further research is needed to fully understand the mechanism of action of Tert-butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate and its potential therapeutic applications.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including the inhibition of certain enzymes and the modulation of neurotransmitter systems. Tert-butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate has been used in studies related to drug addiction, depression, and anxiety. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-13(2,3)19-12(18)17-8-6-14(10-15,7-9-17)16-11-4-5-11/h11,16H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYGCVIKKILWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137340
Record name 1,1-Dimethylethyl 4-(aminomethyl)-4-(cyclopropylamino)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(aminomethyl)-4-(cyclopropylamino)piperidine-1-carboxylate

CAS RN

1118787-07-7
Record name 1,1-Dimethylethyl 4-(aminomethyl)-4-(cyclopropylamino)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118787-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(aminomethyl)-4-(cyclopropylamino)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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